(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The compound features a 3'-chloro-biphenyl-4-yl substituent on the β-carbon of the propanoic acid backbone, which distinguishes it from other analogs. Fmoc groups are widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to their stability under basic conditions and ease of removal with piperidine .
Properties
IUPAC Name |
(2S)-3-[4-(3-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24ClNO4/c31-22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(33)34)32-30(35)36-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGFDSRYCOWLSM-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC(=CC=C5)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid, also known as Fmoc-Bph3C-OH, is the amine group of amino acids. The compound is frequently used as a protecting group for amines.
Mode of Action
The compound interacts with its targets by forming a carbamate bond with the amine group of amino acids. This interaction is facilitated by reacting the amine with fluorenylmethyloxycarbonyl chloride. The compound is base-labile, meaning it can be rapidly removed by a base. Piperidine is usually preferred for this removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.
Biochemical Pathways
The compound plays a crucial role in the chemical synthesis of peptides. Its use as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS) is widespread.
Pharmacokinetics
The compound’s stability to treatment with trifluoroacetic acid and hydrogen bromide/acetic acid suggests it may have good stability in acidic environments.
Result of Action
The result of the compound’s action is the protection of the amine group of amino acids during peptide synthesis. This protection allows for the efficient synthesis of peptides, including ones of significant size and complexity.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable to treatment with trifluoroacetic acid and hydrogen bromide/acetic acid. Additionally, the compound has a strong absorbance in the ultraviolet region, which can be useful for spectrophotometrically monitoring coupling and deprotection reactions.
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid is a complex organic compound that serves as a building block in peptide synthesis. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and a propanoic acid backbone, positions it as a significant player in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 348.79 g/mol. The presence of the Fmoc group indicates its utility in peptide synthesis by protecting amino acids during coupling reactions.
Biological Activity
The biological activity of this compound is primarily linked to its role in synthesizing peptides that exhibit various pharmacological activities. Peptides synthesized using this compound have shown potential in several therapeutic areas, including:
- Antimicrobial Activity : Peptides derived from this compound can target bacterial infections.
- Cancer Therapeutics : Some synthesized peptides demonstrate cytotoxic effects on cancer cells.
- Neuroprotective Effects : Research indicates potential neuroprotective properties in certain peptide sequences.
The mechanism of action for peptides synthesized from this compound depends on their specific sequences and interactions with biological targets. Common mechanisms include:
- Inhibition of Enzymatic Activity : Certain peptides can inhibit proteases or other enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Binding : Peptides may act as agonists or antagonists at various receptors, influencing signaling pathways related to inflammation or apoptosis.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps:
- Fmoc Protection : The amino group is protected using the Fmoc group.
- Coupling Reactions : The protected amino acid is coupled with other amino acids using standard peptide coupling techniques.
- Deprotection : The Fmoc group is removed to yield the final peptide product.
Case Studies
Several studies have investigated the biological activity of peptides synthesized using this compound:
-
Study on Antimicrobial Peptides :
- Researchers synthesized a series of peptides incorporating this compound.
- Results indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
-
Cancer Cell Cytotoxicity :
- A peptide derived from this compound was tested against various cancer cell lines.
- The study found that the peptide induced apoptosis in HeLa cells through mitochondrial pathways.
Comparative Analysis
The following table summarizes the biological activities and applications of similar compounds:
| Compound Name | Biological Activity | Applications |
|---|---|---|
| Fmoc-Amino Acid | Peptide synthesis | Drug development |
| Boc-Amino Acid | Similar to Fmoc | Alternative protection strategy |
| Acetylated Amino Acid | Varies in solubility | Simplified peptide chains |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their properties:
Key Observations:
- Steric Effects: The target compound’s biphenyl group introduces greater steric hindrance compared to monosubstituted phenyl (e.g., 4-chlorophenyl in ) or smaller heterocycles (e.g., indole in ). This may reduce coupling efficiency in SPPS but enhance binding specificity in drug candidates.
- Difluoromethyl groups () enhance metabolic stability and lipophilicity.
- Hazards : Analogs with chloro substituents (e.g., ) exhibit oral toxicity (H302), while methyl-substituted derivatives () show lower acute hazards.
Q & A
Q. What are the critical safety precautions for handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid in laboratory settings?
Answer: The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory hazards (H335). Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage: Store in tightly sealed containers at 2–8°C in a dry, well-ventilated area away from incompatible materials like strong acids or bases .
- Spill Management: Avoid dust generation; collect spills using non-sparking tools and dispose as hazardous waste .
Q. How is the Fmoc-protecting group utilized in the synthesis of this compound, and what are its advantages?
Answer: The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group during solid-phase peptide synthesis (SPPS). Advantages include:
- Selective Deprotection: Removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side chains .
- UV Monitoring: The Fmoc group absorbs at 301 nm, enabling real-time reaction monitoring via HPLC or spectrophotometry .
Q. What analytical methods are recommended for characterizing the compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm stereochemistry and substituent positions (e.g., biphenyl chloro-group) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHClNO: 484.12) .
- Reverse-Phase HPLC: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions (e.g., pH, temperature) be optimized for coupling this compound in peptide synthesis?
Answer:
- Coupling Agents: Use HBTU/HOBt or DIC/Oxyma in DMF at 0–25°C to minimize racemization .
- pH Control: Maintain pH 8–9 with DIEA to activate carboxyl groups while avoiding Fmoc deprotection .
- Kinetic Monitoring: Track coupling efficiency via Kaiser test or FTIR for unreacted amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
